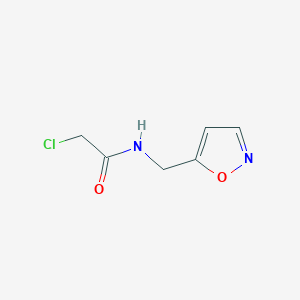![molecular formula C15H18ClNO4 B6633711 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid, also known as CHBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which play a role in inflammation and cell death. Additionally, 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and apoptosis. It has also been shown to improve cognitive function and reduce neuronal damage in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, its low solubility and stability in aqueous solutions can make it challenging to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid could lead to the development of more targeted therapies for neurodegenerative diseases. Finally, the potential use of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid in combination with other drugs or therapies should also be explored to determine its efficacy and safety.
Méthodes De Synthèse
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 2-chloro-5-hydroxybenzoic acid with piperidine and subsequent acylation with 3-bromopropionic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer effects in various in vitro and in vivo models. In addition, 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
3-[1-(2-chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c16-13-3-2-11(18)9-12(13)15(21)17-7-5-10(6-8-17)1-4-14(19)20/h2-3,9-10,18H,1,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAECVNJHNLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633635.png)

![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)


![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)
